molecular formula C11H18N4 B1679882 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene CAS No. 78668-34-5

3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene

Cat. No.: B1679882
CAS No.: 78668-34-5
M. Wt: 206.29 g/mol
InChI Key: LNMUPMQUMCDOKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene” is a complex organic compound . It has a molecular formula of C17H24N4O6, an average mass of 380.396 Da, and a monoisotopic mass of 380.169586 Da . It is also known by its IUPAC name "2,2’,2’'-[this compound-3,6,9-triyl]triacetic acid" .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple nitrogen atoms forming a bicyclic structure . It has been used to create organometallic Ni (II) and Ni (III) complexes .


Chemical Reactions Analysis

This compound has been used to isolate and structurally characterize well-defined organometallic Ni (II) and Ni (III) complexes . It has also been used in the formation of complexes with various metal ions such as Mg2+, Ca2+, Mn2+, Co2+, Ni2+, Cu2+, Zn2+, Cd2+, Pb2+, Ga3+, Fe3+, and In3+ .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 638.9±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C . It has an enthalpy of vaporization of 99.2±3.0 kJ/mol and a flash point of 340.2±31.5 °C . It has a molar refractivity of 93.7±0.3 cm3, and a molar volume of 288.0±3.0 cm3 .

Scientific Research Applications

Metal Complexes and Ligands

  • Synthesis of Macrocyclic Compounds : 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene has been synthesized as part of macrocyclic compounds containing pyridine. These compounds have been studied for their protonation reactions using potentiometric and NMR techniques (Costa & Delgado, 1993).

Medical Imaging and Diagnostics

  • Tissue Imaging Using Polyazacyclic Terbium(III) Chelates : Polyazamacrocyclic chelates of terbium, including derivatives of this compound, have been used in diagnostic medical imaging as tissue site-selective markers. Their spectroscopic properties and biodistribution have been studied, demonstrating potential for site-directed in vivo imaging for early identification of abnormal tissue (Houlne et al., 1996).

Chemical and Structural Studies

  • Study of Mn2+ Complexes : The Mn2+ complex of a pyridine-containing tetraazamacrocycle, including this compound, has been prepared and studied. This research focused on π–π stacking interactions, hydrogen bonding, and the 3D crystal structure formation in solid-state, also exploring its DNA binding nature (Wen et al., 2012).

Luminescence and Imaging Studies

  • Europium(III) Complex for Luminescence : The water-soluble polyazamacrocyclic ligand, including this compound, has been synthesized and shown to be an effective molecule for europium luminescence. This study highlighted its potential in luminescence studies and the determination of stability constants (Siaugue et al., 2003).

Nanotechnology and MRI Contrast Agents

  • MRI Contrast Agents with Silica Nanoparticles : The use of this compound derivatives in MRI contrast agents has been explored. They were immobilized onto silica nanoparticles, showing potential for high-resolution and shorter acquisition time in T1-weighted MRI (Mathieu et al., 2020).

Enzyme Activity Monitoring

  • Fluorescence Assays of Enzyme Activities : A fluorescent probe based on an anthracene-armed tetraaza macrocyclic ligand, including this compound, has been developed for detecting Zn(2+) and used for real-time fluorescence assays of alkaline phosphatase and ATP sulfurylase activities (Wang et al., 2015).

Properties

IUPAC Name

3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-2-10-8-13-6-4-12-5-7-14-9-11(3-1)15-10/h1-3,12-14H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMUPMQUMCDOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=NC(=CC=C2)CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343011
Record name 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78668-34-5
Record name 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of HBr and AcOH was prepared by mixing 48% HBr and glacial AcOH in a 64.35 ratio. To 112 mL of the HBr/AcOH mixture was added 5.5 g (8.2 mmol) of 3,6,9-tris(p-tolylsulfonyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene (prepared by the procedure of Example B) and the reaction mixture was heated at mild reflux with constant stirring for 72 hrs. The reaction mixture was then cooled to room temperature and concentrated to approximately 1/10 of the original volume. The remaining solution was stirred vigorously and 15-20 mL of diethyl ether was added. An off-white solid formed which was filtered, washed with diethyl ether, and dried in vacuo. The dry tetrahydrobromide salt was then dissolved in 10 mL of water, adjusted to pH 9.5 with NaOH (50% w/w) and continuously extracted with chloroform for 4 hrs. After drying over anhydrous sodium sulfate, the chloroform was evaporated to give a light-tan oil which gradually crystallized upon standing at room temperature to yield 1.2 g (71%) of the title product, mp 86°-88° C. and further characterized by:
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
112 mL
Type
reactant
Reaction Step Three
Name
3,6,9-tris(p-tolylsulfonyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene
Quantity
5.5 g
Type
reactant
Reaction Step Three
Name
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene
Reactant of Route 2
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene
Reactant of Route 3
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene
Reactant of Route 4
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene
Reactant of Route 5
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene
Reactant of Route 6
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene
Customer
Q & A

Q1: What is the molecular formula and weight of Pyclen?

A1: The molecular formula of Pyclen is C11H18N4, and its molecular weight is 206.29 g/mol.

Q2: What spectroscopic data is available for Pyclen and its complexes?

A2: Various spectroscopic techniques are employed to characterize Pyclen and its metal complexes. These include:

  • NMR Spectroscopy (1H, 13C, 89Y, 31P): Used to determine protonation sequences, study complex structures in solution, analyze metal-induced shifts, and investigate dynamics. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • UV-Vis Spectroscopy: Employed to investigate complex formation, determine stability constants, and study redox properties. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Luminescence Spectroscopy: Used to study the photophysical properties of lanthanide complexes, including emission spectra, quantum yields, and lifetimes. [, , , , , , , ]
  • EPR Spectroscopy: Employed to investigate the electronic structure and geometry of paramagnetic metal complexes, particularly Cu(II) complexes. [, ]
  • X-ray Diffraction: Used to determine the solid-state structures of Pyclen, its derivatives, and their metal complexes. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: Is Pyclen stable under various conditions?

A3: Pyclen itself is a stable compound. The stability of its metal complexes is influenced by factors such as:

  • pH: Stability generally decreases with decreasing pH due to proton-assisted dissociation. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Presence of Competing Metal Ions: The presence of metal ions with high affinity for the ligand can lead to transmetalation. [, ]
  • Ligand Modification: Structural modifications of the Pyclen scaffold can significantly impact the kinetic inertness and thermodynamic stability of the resulting metal complexes. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: What are the applications of Pyclen and its derivatives under various conditions?

A4: Pyclen and its derivatives have been explored for diverse applications due to their ability to form stable complexes with various metal ions. These applications include:

  • Magnetic Resonance Imaging (MRI) Contrast Agents: Gd(III) complexes of Pyclen derivatives have shown promise as MRI contrast agents, particularly for liver-specific imaging. [, , , , , , ]
  • Radiopharmaceuticals: Pyclen-based chelators have been investigated for radiolabeling with β−-emitters like 90Y for potential use in β-radiotherapy, particularly for liver and brain cancers. [, , ]
  • Luminescent Bioprobes: Lanthanide complexes of Pyclen derivatives, especially those containing picolinate antennas, exhibit interesting luminescent properties, making them suitable for in vitro and in vivo bioimaging applications, including two-photon microscopy. [, , ]
  • Catalysts: Metal complexes of Pyclen derivatives have shown catalytic activity in reactions such as hydrogen peroxide disproportionation, mimicking the activity of catalase enzymes. []
  • Superoxide Dismutase (SOD) Mimics: Cu(II) complexes of Pyclen derivatives have been studied as SOD mimics, exhibiting the potential for therapeutic applications related to oxidative stress. []

Q5: How is computational chemistry employed in Pyclen research?

A5: Computational methods, such as Density Functional Theory (DFT), are extensively used in Pyclen research to:

  • Predict Molecular Geometries: DFT calculations help determine the most stable conformations of Pyclen derivatives and their metal complexes in solution and solid state. [, , , , , , , ]
  • Rationalize Experimental Observations: Computational studies provide insights into the electronic structure, bonding interactions, and spectroscopic properties of Pyclen complexes, aiding in the interpretation of experimental data. [, , , ]
  • Guide Ligand Design: DFT calculations are valuable tools for predicting the properties of new Pyclen derivatives and their metal complexes, guiding the synthesis of compounds with desired characteristics. [, , ]

Q6: How do structural modifications of Pyclen affect its activity and properties?

A6: The Structure-Activity Relationship (SAR) of Pyclen derivatives is heavily influenced by modifications to its scaffold. Key structural changes and their effects include:

  • Pendant Arms: The nature, number, and position of pendant arms significantly influence the stability, kinetic inertness, and relaxivity of metal complexes. For example, picolinate arms enhance thermodynamic stability and luminescence properties, while acetate arms can be used to tune water exchange rates and relaxivity. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Pyridine Functionalization: Modifications to the pyridine ring, such as hydroxylation or substitution with electron-withdrawing or -donating groups, can impact the electronic properties of the ligand, affecting the redox potential, stability, and catalytic activity of the resulting metal complexes. [, , ]
  • Capping Bond Effect: The nature of the bonds formed between the metal ion and the donor atoms of the ligand, particularly around the metal coordination environment, significantly influences the stability and kinetic inertness of the complex. This effect is particularly pronounced in dissymmetrically functionalized Pyclen derivatives. []

Q7: What strategies are employed to improve the stability and bioavailability of Pyclen-based compounds?

A7: Various strategies are employed to enhance the stability and bioavailability of Pyclen-based compounds:

  • Lipophilic Modifications: Incorporating lipophilic groups, such as alkyl chains, can improve the lipophilicity of the complexes, potentially enhancing their cellular uptake and bioavailability. [, ]
  • Conjugation to Targeting Vectors: Conjugating Pyclen-based chelates to biomolecules, such as peptides or antibodies, can improve their targeting ability and delivery to specific tissues or cells. [, , ]

Q8: What analytical methods are used to characterize and quantify Pyclen and its derivatives?

A8: A combination of analytical techniques is employed to characterize and quantify Pyclen and its derivatives:

  • Potentiometric Titration: Used to determine protonation constants of the ligand and stability constants of metal complexes. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Electrospray Ionization Mass Spectrometry (ESI-MS): Provides information on the molecular weight and fragmentation patterns of the compounds. []

Q9: What is known about the toxicity and safety of Pyclen and its derivatives?

A9: While Pyclen itself is considered relatively non-toxic, the toxicity of its metal complexes depends on various factors, including the metal ion, the ligand structure, the dose, and the route of administration.

  • In Vitro Toxicity: Some Pyclen-Gd(III) complexes have shown minimal toxicity in cell-based assays. []
  • Gd Toxicity: Concerns regarding the toxicity of Gd(III)-based contrast agents, particularly in patients with kidney failure, have fueled the search for alternative metal ions like Mn(II). [, , , ]

Q10: What are the environmental implications of Pyclen and its derivatives?

A10: Limited information is available on the environmental impact and degradation of Pyclen and its derivatives.

    Q11: What are the future directions for research on Pyclen and its derivatives?

    A11: Ongoing research on Pyclen and its derivatives continues to expand its applications in various fields:

    • Development of Safer and More Effective MRI Contrast Agents: Research focuses on developing Mn(II)-based complexes with improved relaxivity and pharmacokinetic profiles while minimizing potential toxicity. [, , , ]
    • Targeted Radionuclide Therapy: Efforts are underway to develop Pyclen-based chelators for radiolabeling with therapeutic radionuclides for targeted cancer therapy. [, , ]
    • Design of Multimodal Imaging Probes: Combining Pyclen-based chelates with different imaging modalities, such as MRI and optical imaging, holds promise for improved disease diagnosis and monitoring. []
    • Exploration of Catalytic Applications: Investigating the catalytic potential of Pyclen-metal complexes, particularly in reactions relevant to biological systems or environmental remediation, remains an active area of research. [, ]

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.